molecular formula C8H8BrF2NO B13433128 2-Bromo-5-(2,2-difluoroethoxy)aniline

2-Bromo-5-(2,2-difluoroethoxy)aniline

Cat. No.: B13433128
M. Wt: 252.06 g/mol
InChI Key: GWKIAEQUCKBMDB-UHFFFAOYSA-N
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Description

2-Bromo-5-(2,2-difluoroethoxy)aniline is an organic compound with the molecular formula C8H8BrF2NO and a molecular weight of 252.06 g/mol . This compound is characterized by the presence of a bromine atom, a difluoroethoxy group, and an aniline moiety. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2,2-difluoroethoxy)aniline typically involves the reaction of 2-bromoaniline with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the hydrogen atom on the aniline ring with the difluoroethoxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2,2-difluoroethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Various substituted aniline derivatives.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

2-Bromo-5-(2,2-difluoroethoxy)aniline is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2,2-difluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethoxy groups contribute to its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(2,2-difluoroethoxy)aniline is unique due to the presence of the difluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H8BrF2NO

Molecular Weight

252.06 g/mol

IUPAC Name

2-bromo-5-(2,2-difluoroethoxy)aniline

InChI

InChI=1S/C8H8BrF2NO/c9-6-2-1-5(3-7(6)12)13-4-8(10)11/h1-3,8H,4,12H2

InChI Key

GWKIAEQUCKBMDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)N)Br

Origin of Product

United States

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